3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate
CAS No.: 869342-26-7
Cat. No.: VC6857308
Molecular Formula: C21H18ClNO5
Molecular Weight: 399.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869342-26-7 |
|---|---|
| Molecular Formula | C21H18ClNO5 |
| Molecular Weight | 399.83 |
| IUPAC Name | [3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl] morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C21H18ClNO5/c1-13-17-12-16(27-21(25)23-8-10-26-11-9-23)6-7-18(17)28-20(24)19(13)14-2-4-15(22)5-3-14/h2-7,12H,8-11H2,1H3 |
| Standard InChI Key | CJEJVRQSSPCTFF-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)N3CCOCC3)C4=CC=C(C=C4)Cl |
Introduction
Structural Elucidation and Molecular Characterization
Core Framework and Substituent Configuration
The compound’s structure is anchored by the 2H-chromen-2-one system, a bicyclic framework comprising a benzopyran moiety with a ketone group at position 2. Substitutions at positions 3, 4, and 6 introduce steric and electronic modifications that influence its reactivity and interactions. The 4-chlorophenyl group at position 3 contributes aromaticity and electron-withdrawing effects, while the methyl group at position 4 enhances hydrophobicity. The morpholine-4-carboxylate ester at position 6 introduces a heterocyclic amine moiety, enabling hydrogen bonding and solubility modulation .
Table 1: Molecular Descriptors of 3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl Morpholine-4-carboxylate
The SMILES string encodes the connectivity: the coumarin core (c3c(=O)oc...) is substituted at position 3 by a 4-chlorophenyl group (C5=CC=C(Cl)C=C5), at position 4 by a methyl (cc(C)), and at position 6 by the morpholine carboxylate (Oc2cc3...N1CCOCC1).
Spectroscopic Signatures
While direct spectroscopic data for this compound are unavailable, analogous coumarin derivatives provide benchmarks. For example, ethyl coumarin-3-carboxylate exhibits a methoxy proton singlet at δ 3.74 ppm (¹H NMR) and carbonyl carbons at δ 166.50 and 161.40 ppm (¹³C NMR) . The morpholine moiety’s protons are expected near δ 3.5–4.0 ppm, with N–H signals absent due to esterification. IR spectroscopy would reveal C=O stretches near 1700 cm⁻¹ (lactone and ester) and C–Cl vibrations at 750 cm⁻¹ .
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis
The target compound can be dissected into three building blocks:
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Coumarin Core: 4-Methyl-6-hydroxy-2H-chromen-2-one.
-
Morpholine Carboxylate: Morpholine-4-carbonyl chloride.
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4-Chlorophenyl Group: Introduced via Friedel–Crafts acylation or Suzuki coupling.
Formation of the Coumarin Core
4-Methyl-6-hydroxy-2H-chromen-2-one is synthesized via the Pechmann condensation of resorcinol with ethyl acetoacetate in concentrated sulfuric acid . The methyl group at position 4 arises from the acetyl group of ethyl acetoacetate.
Esterification with Morpholine-4-carbonyl Chloride
The hydroxyl group at position 6 undergoes esterification with morpholine-4-carbonyl chloride in the presence of a base (e.g., triethylamine). This step parallels the synthesis of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, where esterification of 4-hydroxycoumarin with methyl 2-aminobenzoate occurs under mild conditions .
Scheme 1: Synthetic Route to 3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl Morpholine-4-carboxylate
-
Pechmann Condensation:
Resorcinol + Ethyl acetoacetate → 4-Methyl-6-hydroxy-2H-chromen-2-one. -
Suzuki Coupling:
4-Methyl-6-hydroxy-2H-chromen-2-one + 4-Chlorophenylboronic Acid → 3-(4-Chlorophenyl)-4-methyl-6-hydroxy-2H-chromen-2-one. -
Esterification:
3-(4-Chlorophenyl)-4-methyl-6-hydroxy-2H-chromen-2-one + Morpholine-4-carbonyl Chloride → Target Compound.
Physicochemical and Supramolecular Properties
Solubility and Partition Coefficients
The compound’s logP (octanol-water partition coefficient) is estimated at 3.2, indicating moderate lipophilicity due to the chlorophenyl and methyl groups. Aqueous solubility is limited (<1 mg/mL) but enhanced by the morpholine carboxylate’s polarity .
Crystallographic Insights
While no crystal structure exists for this specific compound, related coumarin derivatives crystallize in orthorhombic systems (e.g., Pca2₁) with intermolecular hydrogen bonds stabilizing the lattice . The morpholine ring likely participates in C–H···O interactions with adjacent lactone carbonyls, forming layered supramolecular architectures.
Table 2: Hypothetical Crystallographic Data
| Parameter | Value | Source Analogue |
|---|---|---|
| Crystal System | Orthorhombic | |
| Space Group | Pca2₁ | |
| Unit Cell Dimensions | a = 15.2 Å, b = 7.8 Å, c = 12.4 Å | Estimated from |
| Activity | Assay System | Potential IC₅₀ (μM) |
|---|---|---|
| Antileishmanial | Leishmania donovani promastigotes | 12.3 (predicted) |
| Anticancer | MCF-7 breast cancer cells | 8.7 (predicted) |
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